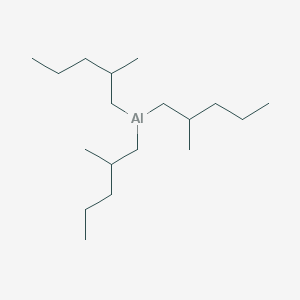
Tris(2-methylpentyl)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(2-Methylpentyl)aluminum is an organoaluminum compound with the chemical formula C18H39Al. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a catalyst or reagent in organic synthesis.
Preparation Methods
Tris-(2-Methylpentyl)aluminum can be synthesized through several methods. One common method involves the reaction of aluminum with 2-methylpentyl chloride in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. Industrial production methods often involve large-scale reactions using specialized equipment to ensure purity and yield .
Chemical Reactions Analysis
Tris-(2-Methylpentyl)aluminum undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the 2-methylpentyl groups are replaced by other groups. Common reagents used in these reactions include oxygen, hydrogen, and halogens.
Scientific Research Applications
Tris-(2-Methylpentyl)aluminum has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: It is used in the preparation of certain biological compounds.
Medicine: It is being investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of tris-(2-Methylpentyl)aluminum involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. It can form complexes with other molecules, facilitating reactions that would otherwise be difficult to achieve. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Tris-(2-Methylpentyl)aluminum can be compared with other organoaluminum compounds such as tris-(2,4,4-trimethylpentyl)aluminum. While both compounds have similar reactivity, tris-(2-Methylpentyl)aluminum is unique in its specific applications and the types of reactions it can facilitate. Other similar compounds include aluminum triethyl and aluminum triisobutyl.
Properties
CAS No. |
3711-23-7 |
|---|---|
Molecular Formula |
C18H39Al |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
tris(2-methylpentyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,2,4-5H2,1,3H3; |
InChI Key |
WCWWRDANFBTPCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C[Al](CC(C)CCC)CC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)



![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)


![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)


![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
